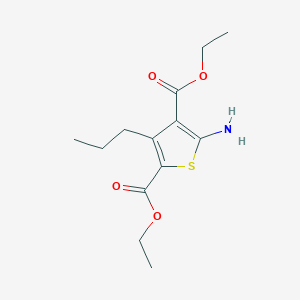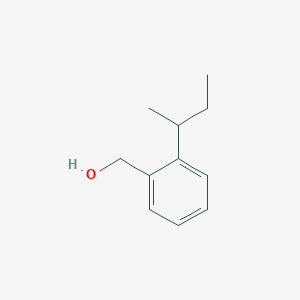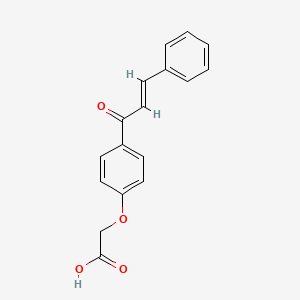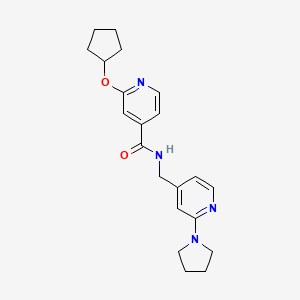![molecular formula C32H36N2O7 B2562803 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid CAS No. 2138266-41-6](/img/structure/B2562803.png)
5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid is a complex organic compound that features a combination of piperidine, fluorenyl, and furan moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a tert-butoxycarbonyl (Boc) protecting group.
Introduction of the Fluorenyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the piperidine derivative through a nucleophilic substitution reaction.
Coupling with Furan Derivative: The Fmoc-protected piperidine derivative is then coupled with a furan derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups may produce corresponding alcohols.
Applications De Recherche Scientifique
5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of various functional groups with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The piperidine ring can interact with receptors or enzymes, while the fluorenyl and furan moieties can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1Hpyrrole-2-carboxylic acid
- 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid
Uniqueness
The uniqueness of 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid lies in its specific combination of functional groups, which allows for unique interactions and reactivity. The presence of both the fluorenyl and furan moieties provides distinct electronic and steric properties that differentiate it from similar compounds.
Propriétés
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-20-27(29(35)36)17-22(40-20)18-34(21-13-15-33(16-14-21)30(37)41-32(2,3)4)31(38)39-19-28-25-11-7-5-9-23(25)24-10-6-8-12-26(24)28/h5-12,17,21,28H,13-16,18-19H2,1-4H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAYVKVQRVPAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2562726.png)
![(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride](/img/structure/B2562729.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2562733.png)
![4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B2562734.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2562736.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2562738.png)
![1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane](/img/structure/B2562740.png)
![N-[2-(Furan-2-ylmethyl)cyclohexyl]prop-2-enamide](/img/structure/B2562742.png)
![1-(4-chlorobenzoyl)-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}piperidin-4-ol](/img/structure/B2562743.png)
